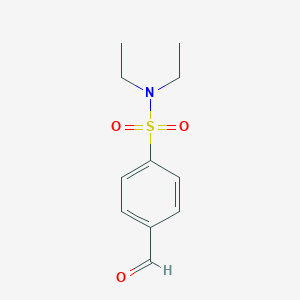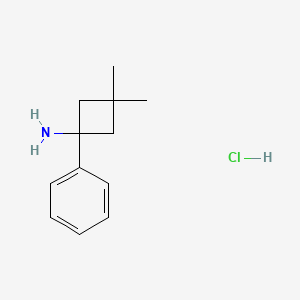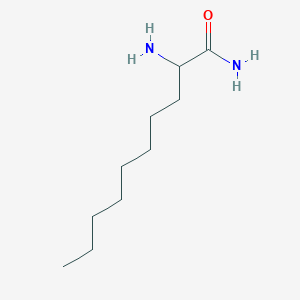
4-(Diethylsulfamoyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-formylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-formylbenzene-1-sulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-4-formylbenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-carboxybenzenesulfonamide.
Reduction: 4-hydroxymethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-4-formylbenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-formylbenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of a formyl group.
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a formyl group.
N,N-Diethyl-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
N,N-Diethyl-4-formylbenzene-1-sulfonamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N,N-diethyl-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)16(14,15)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3 |
Clé InChI |
WUPYRQXDERVPIZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)








